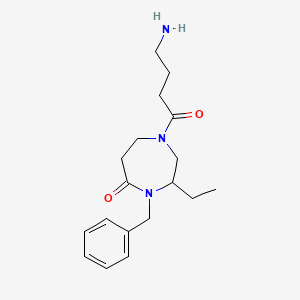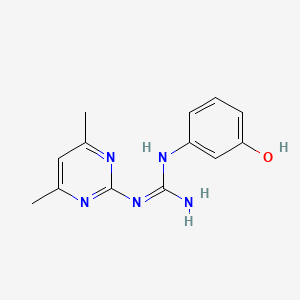
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor. This compound has been widely used in scientific research for its ability to induce specific pharmacological effects.
Mécanisme D'action
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABAA receptor. It binds to the same site as benzodiazepines, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other compounds that bind to the same site.
Biochemical and physiological effects:
The GABAA receptor is an important target for many drugs that affect the central nervous system. 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been shown to modulate the activity of this receptor in various ways. It can block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines, and it can also enhance the activity of GABA, the main inhibitory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has several advantages and limitations for lab experiments. Its selectivity for the benzodiazepine site on the GABAA receptor makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, its effects are not limited to the GABAA receptor, and it can also interact with other receptors and ion channels in the brain. This can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513. One area of interest is the development of more selective antagonists for the benzodiazepine site on the GABAA receptor. Another area of interest is the investigation of the role of this receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Finally, the development of new drugs that target the GABAA receptor, based on the pharmacological effects of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513, is also an area of active research.
Méthodes De Synthèse
The synthesis of 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 involves the reaction of 4-amino-N-benzylbutanamide with ethyl 4-chloroacetoacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 hydrochloride.
Applications De Recherche Scientifique
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one hydrochloride 15-4513 has been extensively used in scientific research to study the pharmacological effects of benzodiazepines. It is a selective antagonist for the benzodiazepine site on the GABAA receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(4-aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-16-14-20(17(22)9-6-11-19)12-10-18(23)21(16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKNQBYGMKAVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutanoyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)

![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
